phenyl(quinolin-8-olato-N1,O8)mercury
phenyl(quinolin-8-olato-N1,O8)mercury
Brand Name:
Vulcanchem
CAS No.:
14354-56-4
VCID:
VC20992296
InChI:
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1
SMILES:
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3
Molecular Formula:
C15H11HgNO
Molecular Weight:
421.84 g/mol
phenyl(quinolin-8-olato-N1,O8)mercury
CAS No.: 14354-56-4
Cat. No.: VC20992296
Molecular Formula: C15H11HgNO
Molecular Weight: 421.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14354-56-4 |
|---|---|
| Molecular Formula | C15H11HgNO |
| Molecular Weight | 421.84 g/mol |
| IUPAC Name | phenyl(quinolin-8-yloxy)mercury |
| Standard InChI | InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
| Standard InChI Key | FSRHNWZLCJXDBK-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
| SMILES | C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
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